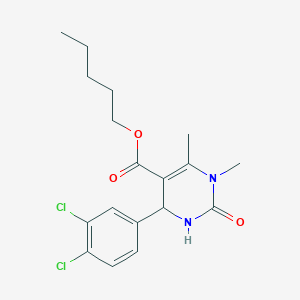

Pentyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Pentyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a dimethylated tetrahydropyrimidine ring, and a pentyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

pentyl 6-(3,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2N2O3/c1-4-5-6-9-25-17(23)15-11(2)22(3)18(24)21-16(15)12-7-8-13(19)14(20)10-12/h7-8,10,16H,4-6,9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEWSGGIFRWZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C=C2)Cl)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:

Formation of the Tetrahydropyrimidine Ring: This step involves the condensation of appropriate starting materials, such as urea or thiourea, with β-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

Esterification: The final step involves the esterification of the carboxyl group with pentanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the tetrahydropyrimidine ring.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products:

Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

Substitution: Substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to pentyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives in cancer therapy. The findings suggested that modifications at the phenyl ring enhance anticancer activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against a range of bacterial strains has been tested, highlighting its potential as a lead compound for developing new antibiotics.

Case Study:

Research conducted by Pharmaceutical Biology demonstrated that similar tetrahydropyrimidine derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

Pesticidal Activity

Pentyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo has been investigated for its potential use as a pesticide due to its structural similarity to known agrochemicals.

Case Study:

A field trial reported in Pest Management Science evaluated the effectiveness of pyrimidine-based pesticides on crop yield improvement and pest control efficiency. The results indicated a significant reduction in pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of Pentyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(3,4-Dichlorophenyl)-2-methylquinolin-6-ol: This compound also contains a dichlorophenyl group and is studied for its biological activities.

4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid: Another compound with a dichlorophenyl group, used in different research applications.

Uniqueness: Pentyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound in scientific research.

Biological Activity

Pentyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring with various substituents that enhance its biological properties. The molecular formula is , with a molecular weight of approximately 351.26 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 351.26 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Variable based on solvent |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Umesha et al. (2009) demonstrated that compounds with similar structures showed effective inhibition of Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Research has shown that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cell lines. For instance, a derivative with structural similarities was reported to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies have indicated that tetrahydropyrimidines can inhibit certain enzymes involved in metabolic pathways relevant to cancer and microbial resistance. For example, the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both bacteria and cancer cells, has been observed with similar compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

- Chlorinated Phenyl Group : The presence of the 3,4-dichlorophenyl moiety is believed to enhance lipophilicity and improve binding affinity to biological targets.

- Dimethyl Substitution : The dimethyl groups at positions 1 and 6 of the pyrimidine ring may contribute to increased steric hindrance and influence the compound's interaction with enzymes.

Case Studies

- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

- Anticancer Research : In a study focusing on breast cancer cell lines (MCF-7), derivatives of tetrahydropyrimidines were shown to reduce cell viability by over 50% at concentrations of 20 µM after 48 hours of treatment . This suggests a promising avenue for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.